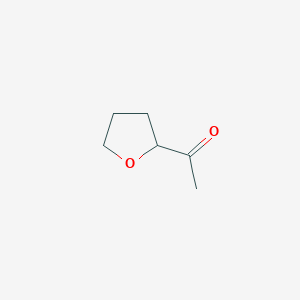

1-(Oxolan-2-yl)ethan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(oxolan-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5(7)6-3-2-4-8-6/h6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBQKUZVJVKXHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25252-64-6 | |

| Record name | 1-(oxolan-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Oxolan-2-yl)ethan-1-one chemical properties and structure

An In-depth Technical Guide to 1-(Oxolan-2-yl)ethan-1-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 2-acetyltetrahydrofuran, is a heterocyclic ketone featuring a saturated five-membered oxolane (tetrahydrofuran) ring substituted with an acetyl group at the C2 position. This structure combines the well-established utility of the tetrahydrofuran motif, a privileged scaffold in medicinal chemistry, with the versatile reactivity of a ketone. As an α-alkoxy ketone, it possesses unique electronic properties that influence its reactivity and potential as a synthetic intermediate. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and characteristic spectral signatures. A robust, step-by-step protocol for its synthesis via the oxidation of the corresponding secondary alcohol is detailed, alongside an analysis of its chemical reactivity. The potential applications of this molecule as a building block in the synthesis of more complex molecules for pharmaceutical and fine chemical industries are also explored, grounded in the established importance of functionalized tetrahydrofurans.

Introduction and Strategic Importance

The tetrahydrofuran (THF) ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. Its presence is often crucial for conferring desirable pharmacokinetic properties, such as aqueous solubility and metabolic stability, and for establishing key binding interactions with biological targets. The strategic functionalization of the THF scaffold is therefore of paramount importance in drug discovery and development. This compound ( 1 ) represents a simple yet valuable embodiment of this principle, offering a synthetically versatile handle—the acetyl group—directly attached to the heterocyclic core. This positions it as a key starting material for elaborating more complex molecular architectures, making a thorough understanding of its properties and synthesis essential for researchers in the field.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound consists of a saturated five-membered ether ring (oxolane) and an acetyl group at the C2 position. The presence of the ether oxygen atom alpha to the carbonyl group classifies it as an α-alkoxy ketone, which imparts distinct electronic characteristics compared to simple alkyl ketones.

dot graph { layout=neato; node [shape=none, margin=0]; edge [style=invis];

mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=18965&t=l" label=""];

{rank=same; "C6H10O2"; mol;} "C6H10O2" -- mol; } dot Figure 1: 2D Structure of this compound.

Key physicochemical and computed properties are summarized in the table below, primarily sourced from the PubChem database.[1]

| Property | Value | Source |

| IUPAC Name | 1-(oxolan-2-yl)ethanone | PubChem[1] |

| Synonyms | 2-acetyltetrahydrofuran | PubChem[1] |

| CAS Number | 25252-64-6 | PubChem[1] |

| Molecular Formula | C₆H₁₀O₂ | PubChem[1] |

| Molecular Weight | 114.14 g/mol | PubChem[1] |

| SMILES | CC(=O)C1CCCO1 | PubChem[1] |

| InChIKey | KWBQKUZVJVKXHI-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 0.4 | PubChem[1] |

| Boiling Point | (Predicted) 175.5 ± 8.0 °C | PubChem[1] |

| Density | (Predicted) 1.033 ± 0.06 g/cm³ | PubChem[1] |

| Kovats RI | 902.3 (Standard non-polar) | NIST[1] |

Spectroscopic Analysis (Predicted)

While experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features based on well-understood principles and data from analogous compounds.

3.1. ¹H NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals for the acetyl methyl protons and the seven protons on the tetrahydrofuran ring.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.2 - 4.4 | Multiplet | 1H | H-2 | The proton at C2 is deshielded by both the adjacent ether oxygen and the carbonyl group, resulting in a significant downfield shift. |

| ~ 3.8 - 4.0 | Multiplet | 2H | H-5 | These methylene protons are adjacent to the ether oxygen and are expected to appear as a complex multiplet. |

| ~ 2.1 - 2.2 | Singlet | 3H | -C(=O)CH₃ | The methyl protons of the acetyl group typically appear as a sharp singlet in this region. |

| ~ 1.8 - 2.1 | Multiplet | 4H | H-3, H-4 | The remaining methylene protons at C3 and C4 are expected to be in the aliphatic region, with complex splitting patterns due to coupling with adjacent protons. |

3.2. ¹³C NMR Spectroscopy The carbon NMR spectrum should display six unique signals corresponding to each carbon atom in the molecule.

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~ 208 - 210 | C=O | The carbonyl carbon of a ketone typically resonates far downfield. |

| ~ 80 - 82 | C-2 | The carbon adjacent to both the ether oxygen and the carbonyl group is significantly deshielded. |

| ~ 68 - 70 | C-5 | The carbon adjacent to the ether oxygen is deshielded relative to a standard alkane. |

| ~ 28 - 30 | -C(=O)CH₃ | The methyl carbon of the acetyl group. |

| ~ 25 - 27 | C-3 / C-4 | The two remaining methylene carbons of the THF ring are expected in the typical aliphatic region. |

3.3. Infrared (IR) Spectroscopy The IR spectrum will be dominated by a strong absorption from the carbonyl group and C-O stretching from the ether.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1710 - 1725 | Strong, Sharp | C=O Stretch |

| ~ 2850 - 3000 | Medium | C-H Stretch (Aliphatic) |

| ~ 1050 - 1150 | Strong | C-O Stretch (Ether) |

Synthesis and Purification: A Proposed Protocol

A robust and reliable method for the synthesis of this compound is the oxidation of the corresponding secondary alcohol, 1-(Oxolan-2-yl)ethan-1-ol. This precursor is commercially available.[2][3] Among the various methods for oxidizing secondary alcohols, the Swern oxidation offers mild, non-acidic conditions and high yields, making it an excellent choice for this transformation.[4]

4.1. Experimental Protocol: Swern Oxidation

-

Safety Precaution: This reaction should be performed in a well-ventilated fume hood as it generates toxic carbon monoxide and foul-smelling dimethyl sulfide. All glassware must be rigorously dried to prevent side reactions.

-

Activator Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 100 mL). Cool the flask to -78 °C using a dry ice/acetone bath. To the stirred DCM, slowly add oxalyl chloride (1.2 eq, e.g., 10.5 mmol, 0.92 mL) via syringe. Following this, add dimethyl sulfoxide (DMSO, 2.2 eq, e.g., 19.2 mmol, 1.37 mL) dropwise, ensuring the internal temperature does not rise above -65 °C. Stir the resulting solution for 15 minutes at -78 °C.

-

Causality: The reaction between oxalyl chloride and DMSO at low temperature forms the electrophilic chloro(dimethyl)sulfonium chloride, the active oxidizing agent.[4] Low temperature is critical to prevent its decomposition.

-

-

Alcohol Addition: Dissolve 1-(Oxolan-2-yl)ethan-1-ol (1.0 eq, e.g., 8.7 mmol, 1.0 g) in a minimal amount of anhydrous DCM (~10 mL). Add this solution dropwise to the activated DMSO mixture over 10-15 minutes, again maintaining the temperature at -78 °C. Stir the reaction for 30 minutes.

-

Causality: The alcohol attacks the electrophilic sulfur atom, forming a key alkoxysulfonium salt intermediate.[5]

-

-

Ylide Formation and Product Generation: Add triethylamine (TEA, 5.0 eq, e.g., 43.5 mmol, 6.0 mL) dropwise to the reaction mixture. After addition is complete, allow the reaction to stir at -78 °C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature over 45-60 minutes.

-

Causality: The hindered organic base deprotonates the carbon adjacent to the positively charged sulfur, forming a sulfur ylide. This ylide undergoes an intramolecular proton transfer via a five-membered ring transition state, which then fragments to yield the ketone, dimethyl sulfide, and triethylammonium chloride.[4][6]

-

-

Workup and Purification: Quench the reaction by adding water (~50 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM (2 x 30 mL). Combine the organic layers and wash sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Self-Validation: The acidic and basic washes are crucial for removing byproducts and unreacted starting materials, simplifying the final purification step.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation to yield the pure this compound.

Chemical Reactivity and Synthetic Potential

As an α-alkoxy ketone, the reactivity of this compound is governed by both the carbonyl group and the adjacent ether linkage.

-

Carbonyl Reactivity: The acetyl group can undergo a wide range of standard ketone reactions, including nucleophilic addition, condensation reactions (e.g., aldol), and reductions. The α-alkoxy group can influence the stereoselectivity of these reactions.

-

Enolate Formation: The α-protons on the methyl group are acidic and can be removed by a suitable base to form an enolate. This enolate can then act as a nucleophile in alkylation, acylation, and condensation reactions, allowing for the extension of the carbon chain.

-

Ring Stability: The tetrahydrofuran ring is generally stable under many reaction conditions but can be cleaved under strongly acidic or reducing conditions.

This combination of features makes it a valuable intermediate for building more complex molecules. For instance, it can serve as a scaffold to introduce substituents that can interact with biological targets, a common strategy in drug design.

Safety and Handling

Based on available GHS data, this compound is a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.

-

Handling: Use only in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Avoid breathing vapors.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its structure, combining a stable THF ring with a reactive ketone, provides a versatile platform for the synthesis of complex molecular targets. While detailed experimental characterization is sparse in the public literature, its properties and reactivity can be reliably predicted. The synthetic protocol outlined in this guide offers a clear and robust pathway for its preparation, enabling researchers to access this useful intermediate for applications in drug discovery and fine chemical synthesis.

References

-

Thoreauchem. (n.d.). (1S)-1-(oxolan-2-yl)ethan-1-ol-1372863-69-8. Retrieved January 3, 2026, from [Link]

-

Nunomura, N., Sasaki, M., Asao, Y., & Yokotsuka, T. (1976). Shoyu (Soy Sauce) Flavor Components: Acidic Fractions. Agricultural and Biological Chemistry, 40(3), 491-495. Available from: [Link]

-

Wikipedia. (2023). Swern oxidation. Retrieved January 3, 2026, from [Link]

-

Zaccaria, S., et al. (2017). Pyridinium chlorochromate chemistry. New insight into oxidation of tetrahydrofurans. ARKIVOC. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18965, this compound. Retrieved January 3, 2026, from [Link].

-

Poomanee, W., et al. (2023). Melanogenesis Inhibitory Activity, Chemical Components and Molecular Docking Studies of Prunus cerasoides Buch.-Ham. D. Don. Flowers. Pharmacognosy Magazine. Available from: [Link]

-

Al-Juboori, A. M. (2012). Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Tikrit Journal of Pure Science, 17(4). Available from: [Link]

-

Ciminiello, P., et al. (2014). Pyridinium Chlorochromate Catalyzed Oxidation of Alcohols to Aldehydes and Ketones with Periodic Acid. Request PDF. Available from: [Link]

-

Piccialli, V. (2014). Pyridinium chlorochromate chemistry. New insight into oxidation of tetrahydrofurans. Request PDF. Available from: [Link]

-

Organic-Chemistry.org. (2019). Swern Oxidation. Retrieved January 3, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Procedure. Retrieved January 3, 2026, from [Link]

-

Pizarro, F. (2016). FRANCISCO PIZARRO'S BANNER OF ARMS: AN ANALYTICAL WORK CONTRIBUTING TO LATIN AMERICA´S HISTORY. University of Évora. Available from: [Link]

-

Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved January 3, 2026, from [Link]

Sources

- 1. This compound | C6H10O2 | CID 18965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1S)-1-(oxolan-2-yl)ethan-1-ol-1372863-69-8 - Thoreauchem [thoreauchem.com]

- 3. 1372863-69-8|(1S)-1-(Oxolan-2-yl)ethan-1-ol|BLD Pharm [bldpharm.com]

- 4. Swern oxidation - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

Spectroscopic Characterization of 1-(Oxolan-2-yl)ethan-1-one: A Technical Guide

Introduction: The Role of 1-(Oxolan-2-yl)ethan-1-one in Modern Synthesis

In the landscape of organic synthesis and drug development, the strategic use of chiral building blocks is paramount for the construction of complex, stereospecific molecules. This compound, also known as 2-acetyltetrahydrofuran, is a key heterocyclic ketone that serves as a versatile synthon.[1][2][3] Its structure, featuring a saturated five-membered ether ring (oxolane or tetrahydrofuran) substituted with an acetyl group, provides two key functionalities: a chiral center at the C2 position of the ring and a ketone that is amenable to a wide array of chemical transformations.

The precise structural elucidation of such intermediates is not merely an academic exercise; it is a critical checkpoint in any synthetic workflow. Ensuring the identity, purity, and stereochemical integrity of this compound is fundamental to the success of multi-step syntheses, particularly in the pharmaceutical industry where minute structural deviations can lead to significant differences in biological activity.

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. As a self-validating system, the convergence of data from these orthogonal techniques provides an unambiguous confirmation of the molecular structure. This document is designed for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their scientific endeavors.

Molecular Structure and Spectroscopic Correlation

A logical and systematic approach to spectroscopic analysis begins with a clear understanding of the target molecule's structure. The numbering convention used throughout this guide is illustrated in the diagram below. This framework is essential for the unambiguous assignment of signals in both ¹H and ¹³C NMR spectroscopy.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the electronic environment, connectivity, and stereochemical relationships of protons within a molecule.

Data Summary

The following table summarizes representative ¹H NMR data for this compound, acquired in deuterated chloroform (CDCl₃) at 400 MHz.[4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment |

| 4.30 - 4.25 | Multiplet (m) | 1H | H-3 |

| 3.95 - 3.80 | Multiplet (m) | 2H | H-6 |

| 2.15 | Singlet (s) | 3H | H-1 (CH₃) |

| 2.10 - 1.85 | Multiplet (m) | 4H | H-4, H-5 |

Expert Interpretation

The ¹H NMR spectrum of this compound presents four distinct signal regions, each corresponding to a unique proton environment.

-

δ 2.15 (s, 3H): This sharp singlet, integrating to three protons, is characteristic of a methyl group adjacent to a carbonyl. The absence of splitting (singlet) confirms that there are no protons on the adjacent carbonyl carbon (C2), which is a defining feature of a methyl ketone. This is a crucial and easily identifiable signal for the acetyl moiety.

-

δ 4.30 - 4.25 (m, 1H): This multiplet, corresponding to a single proton, is assigned to the methine proton at the C3 position. This proton is deshielded due to its proximity to two electronegative atoms: the ring oxygen (O7) and the carbonyl oxygen (O8, via C2). Its complex multiplicity arises from spin-spin coupling with the adjacent methylene protons at C4.

-

δ 3.95 - 3.80 (m, 2H): The signal for the two protons on C6 appears as a multiplet in this region. These protons are adjacent to the ring oxygen, resulting in a downfield shift. They are coupled to the neighboring C5 protons, leading to the observed multiplet structure.

-

δ 2.10 - 1.85 (m, 4H): This broad, overlapping multiplet region, integrating to four protons, corresponds to the methylene protons at the C4 and C5 positions of the tetrahydrofuran ring. These protons are coupled to each other and to the protons on their adjacent carbons (H-3 and H-6, respectively), resulting in a complex and often poorly resolved signal pattern typical for saturated five-membered rings.

The integration values (1:2:3:4) are in perfect agreement with the number of protons in each unique environment, providing a self-validating check on the assignments.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Complementary to ¹H NMR, ¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. In proton-decoupled mode, each unique carbon atom typically gives rise to a single sharp peak, allowing for a direct count of non-equivalent carbons.

Data Summary

Representative ¹³C NMR data, acquired in CDCl₃ at 100 MHz, are presented below.[4]

| Chemical Shift (δ, ppm) | Provisional Assignment |

| 208.5 | C2 (C=O) |

| 81.0 | C3 (CH-O) |

| 68.0 | C6 (CH₂-O) |

| 30.5 | C4 (CH₂) |

| 26.0 | C1 (CH₃) |

| 25.5 | C5 (CH₂) |

Expert Interpretation

The ¹³C NMR spectrum shows six distinct signals, corresponding to the six carbon atoms in the molecule, immediately confirming the molecular formula.

-

δ 208.5: This highly downfield signal is unequivocally assigned to the carbonyl carbon (C2). Ketone carbonyls typically resonate in the 205-220 ppm range, and this peak is a definitive marker for the ketone functional group.[5]

-

δ 81.0: The signal at 81.0 ppm is assigned to the C3 methine carbon. Its significant downfield shift is a direct result of being bonded to two oxygen atoms (the ring ether and the carbonyl group), making it the most deshielded of the sp³-hybridized carbons.

-

δ 68.0: This signal corresponds to the C6 methylene carbon, which is directly attached to the ring oxygen. Carbons adjacent to an ether oxygen typically appear in the 65-90 ppm range.

-

δ 30.5 and δ 25.5: These two peaks are assigned to the C4 and C5 methylene carbons of the tetrahydrofuran ring. They are in a typical aliphatic region, with C4 being slightly more deshielded than C5.

-

δ 26.0: This upfield signal is assigned to the methyl carbon (C1) of the acetyl group. Methyl carbons in ketones are typically found in the 20-30 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific chemical bonds.

Data Summary

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| ~ 1715 | Strong | C=O Stretch | Ketone |

| 2960 - 2850 | Medium | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| ~ 1100 - 1050 | Strong | C-O-C Stretch | Ether |

Expert Interpretation

The IR spectrum is dominated by two key features that confirm the primary functional groups:

-

Ketone (C=O) Stretch: A very strong and sharp absorption band is expected around 1715 cm⁻¹ . This is the most prominent peak in the spectrum and is a classic indicator of a saturated, acyclic ketone. Its high intensity is due to the large change in dipole moment during the stretching vibration.

-

Ether (C-O-C) Stretch: A strong absorption, typically broad, is expected in the 1100-1050 cm⁻¹ region. This band arises from the asymmetric stretching of the C-O-C bond within the tetrahydrofuran ring and is a definitive marker for the ether linkage.

-

Aliphatic C-H Stretches: In the region of 2960-2850 cm⁻¹ , a series of medium-intensity bands will be present, corresponding to the C-H stretching vibrations of the methyl and methylene groups on the saturated carbon framework.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed, typically after electron ionization (EI), offers valuable clues about the molecule's structure, acting as a "molecular fingerprint."

Data Summary

The molecular weight of this compound (C₆H₁₀O₂) is 114.14 g/mol .[1][3] The expected mass spectrum under electron ionization would show a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Proposed Fragment |

| 114 | Moderate | [M]⁺ (Molecular Ion) |

| 99 | Low | [M - CH₃]⁺ |

| 71 | Strong | [M - CH₃CO]⁺ |

| 43 | Very Strong (Base Peak) | [CH₃CO]⁺ |

Expert Interpretation

The fragmentation of this compound upon electron ionization is governed by the cleavage of the bonds adjacent to the carbonyl group and within the tetrahydrofuran ring.

-

Molecular Ion (m/z 114): The presence of a peak at m/z 114 would confirm the molecular weight of the compound.

-

Base Peak (m/z 43): The most stable and abundant fragment is expected to be the acetyl cation ([CH₃CO]⁺) at m/z 43. The cleavage of the bond between the carbonyl carbon (C2) and the ring carbon (C3) is highly favorable, leading to this characteristic fragment. This peak is often the base peak (most intense peak) in the mass spectra of methyl ketones.

-

Fragment at m/z 71: Loss of the acetyl group as a radical results in the formation of the tetrahydrofuranyl cation at m/z 71. This is another highly significant and expected fragment.

-

Fragment at m/z 99: A minor peak may be observed at m/z 99, corresponding to the loss of a methyl radical from the molecular ion, forming an [M - 15]⁺ species.

The logical fragmentation pathway provides strong, corroborating evidence for the proposed structure, where an acetyl group is attached to a tetrahydrofuran ring.

Workflow and Experimental Protocols

The comprehensive characterization of a compound like this compound follows a structured analytical workflow.

Caption: General workflow for the spectroscopic analysis of this compound.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or insert it manually into the magnet.

-

Tuning and Shimming: Ensure the probe is correctly tuned to the ¹H and ¹³C frequencies. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz instrument would be: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. Typical parameters on a 100 MHz instrument would be: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 512-1024 scans.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase correct the spectra and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm (for ¹H) or the CDCl₃ residual peak to 77.16 ppm (for ¹³C). Integrate the ¹H NMR signals.

Protocol 2: FT-IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be automatically subtracted from the sample spectrum.

-

Sample Application: Place one to two drops of neat liquid this compound directly onto the center of the ATR crystal.

-

Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically perform the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after the measurement.

Protocol 3: Mass Spectrometry (EI-GC/MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Method Setup: Set up the gas chromatograph (GC) conditions to separate the compound from any impurities. A typical method might use a nonpolar column (e.g., DB-5), an injection volume of 1 µL, an injector temperature of 250°C, and a temperature program (e.g., hold at 50°C for 2 min, then ramp at 10°C/min to 280°C).

-

MS Method Setup: Set the mass spectrometer to operate in Electron Ionization (EI) mode, typically at 70 eV. Set the scan range from m/z 40 to 300.

-

Acquisition: Inject the sample into the GC-MS system. The GC will separate the components, and as each component elutes from the column, it will enter the mass spectrometer to be ionized and detected.

-

Data Analysis: Identify the GC peak corresponding to this compound. Analyze the corresponding mass spectrum to identify the molecular ion and the key fragment ions. Compare the fragmentation pattern with the expected pathway.

References

-

Chemguide. Fragmentation Patterns in Mass Spectra. Chemguide.co.uk. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 18965, this compound. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11170944, (S)-1-(tetrahydrofuran-2-yl)ethanone. PubChem. Available at: [Link]

-

NIST. NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Oxolan-2-one [webbook.nist.gov]

- 2. (S)-1-(tetrahydrofuran-2-yl)ethanone | C6H10O2 | CID 11170944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Welcome to the NIST WebBook [webbook.nist.gov]

- 4. This compound | C6H10O2 | CID 18965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tetrahydrofuran(109-99-9) MS spectrum [chemicalbook.com]

Introduction: Unveiling a Versatile Synthetic Building Block

An In-depth Technical Guide to 1-(Oxolan-2-yl)ethanone for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex target molecules. 1-(Oxolan-2-yl)ethanone, a seemingly simple molecule combining a ketone functional group with a saturated five-membered tetrahydrofuran (THF) ring, represents a cornerstone intermediate with significant, often underappreciated, potential. The tetrahydrofuran motif is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs, where it often serves to modulate solubility, metabolic stability, and receptor binding affinity.[1] This guide provides an in-depth technical overview of 1-(Oxolan-2-yl)ethanone, from its fundamental properties to its synthesis and critical applications, designed for the practicing researcher and drug development professional.

Chemical Identity and Nomenclature

Precise identification is the foundation of chemical research. 1-(Oxolan-2-yl)ethanone is recognized by several names and identifiers, which are crucial for accurate literature and database searches.

The formal IUPAC name for this compound is 1-(oxolan-2-yl)ethanone . However, it is frequently encountered in literature and commercial catalogs under various synonyms.

Common Synonyms:

-

2-Acetyltetrahydrofuran

-

1-(Tetrahydrofuran-2-yl)ethanone

-

1-(Tetrahydro-2-furanyl)ethanone[2]

Structural Representation:

Table 1: Key Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 25252-64-6 | [2] |

| Molecular Formula | C₆H₁₀O₂ | [2] |

| Molecular Weight | 114.14 g/mol | [2] |

| IUPAC Name | 1-(oxolan-2-yl)ethanone | PubChem |

| InChI | InChI=1S/C6H10O2/c1-5(7)6-3-2-4-8-6/h6H,2-4H2,1H3 | PubChem |

| InChIKey | KWBQKUZVJVKXHI-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | CC(=O)C1CCCO1 | PubChem |

Physicochemical Properties

Understanding the physical properties of a compound is essential for designing reaction conditions, purification protocols, and formulation strategies. The data presented below are compiled from experimental values reported by chemical suppliers.

Table 2: Physicochemical Data for 1-(Oxolan-2-yl)ethanone

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Colorless to slightly yellow liquid | [3][4] |

| Boiling Point | 174.5 °C at 760 mmHg | [2][3] |

| 52.3-54.8 °C at 10 Torr | [5] | |

| Density | 1.028 - 1.031 g/cm³ | [2][5] |

| Flash Point | 63.2 °C | [2][3] |

| Refractive Index | 1.440 | [2] |

| Vapor Pressure | 1.2 mmHg at 25 °C |[2] |

Synthesis and Mechanistic Insights

The synthesis of 1-(Oxolan-2-yl)ethanone requires a nuanced approach. While a classic Friedel-Crafts acylation might seem intuitive, the tetrahydrofuran ring is susceptible to acid-catalyzed ring-opening, making this method low-yielding and unreliable. A more robust and controlled strategy involves the use of an organometallic reagent reacting with an activated tetrahydrofuran precursor. This approach avoids harsh acidic conditions and provides a cleaner, more predictable reaction profile.

The following protocol describes a representative synthesis using a Grignard reagent with a tetrahydrofuran-2-carboxylic acid derivative, a method grounded in well-established organic chemistry principles for ketone formation.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines the synthesis from methyl tetrahydrofuran-2-carboxylate. An alternative precursor is tetrahydrofuran-2-carbonitrile.[2][4]

Step 1: Preparation of Grignard Reagent (Methylmagnesium Bromide)

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel under an inert atmosphere (Argon or Nitrogen).

-

Place magnesium turnings (1.1 equivalents) in the flask.

-

Add a small volume of anhydrous diethyl ether or THF and a crystal of iodine to initiate the reaction.

-

Slowly add a solution of methyl bromide (1.0 equivalent) in anhydrous ether/THF via the dropping funnel to maintain a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed. The resulting grey solution is the Grignard reagent.

Step 2: Acylation Reaction

-

In a separate flame-dried flask under an inert atmosphere, dissolve methyl tetrahydrofuran-2-carboxylate (1.0 equivalent) in anhydrous THF.[2]

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the prepared methylmagnesium bromide solution (1.05 equivalents) to the cooled ester solution via a cannula or dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality Note: Using a Grignard reagent allows for nucleophilic acyl substitution on the ester. This targeted C-C bond formation is highly efficient and avoids the potential for the Lewis acid-catalyzed polymerization or ring-opening that would plague a direct Friedel-Crafts approach on the THF ring itself.

Step 3: Work-up and Purification

-

Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by vacuum distillation (e.g., ~53 °C at 10 Torr[5]) to yield pure 1-(Oxolan-2-yl)ethanone.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-(Oxolan-2-yl)ethanone.

Applications in Research and Development

1-(Oxolan-2-yl)ethanone is not an end-product but a valuable intermediate. Its utility stems from the reactivity of the ketone, which allows for a wide range of subsequent chemical transformations, while the THF ring imparts desirable physicochemical properties to the resulting molecules.

-

Pharmaceutical Intermediates: The compound is a documented building block in pharmaceutical manufacturing.[2] Its structural motif is found in molecules developed as TYK2 (Tyrosine Kinase 2) inhibitors , a class of drugs investigated for treating autoimmune diseases. Furthermore, it has been cited in patents for the development of 1-Aryl-3-alkylpyrazole insecticides , highlighting its relevance in agrochemical research.[2]

-

Fine Chemicals and Fragrance: Beyond pharmaceuticals, 1-(Oxolan-2-yl)ethanone is employed as a fragrance ingredient, where its structure contributes to specific scent profiles in perfumes and cosmetics.[2]

-

Platform for Further Synthesis: The ketone functionality is a versatile handle for numerous classical organic reactions. It can undergo:

-

Reduction to form the corresponding secondary alcohol, 1-(oxolan-2-yl)ethan-1-ol.

-

Reductive amination to introduce nitrogen-containing functional groups.

-

Wittig reactions or related olefications to form C=C double bonds.

-

Alpha-functionalization (e.g., bromination) to produce reactive intermediates like 2-bromo-1-(oxolan-2-yl)ethan-1-one, which are potent alkylating agents in their own right.

-

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of 1-(Oxolan-2-yl)ethanone are critical for ensuring safety.

Table 3: GHS Hazard Summary

| Pictogram | Signal Word | Hazard Statements | Source(s) |

|---|---|---|---|

| Warning | H227: Combustible liquid. | [6] | |

| H315: Causes skin irritation. | [6][7] | ||

| H319: Causes serious eye irritation. | [6][7] |

| | | H335: May cause respiratory irritation. |[6][7] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Peroxide Formation: Like its parent compound THF, 1-(Oxolan-2-yl)ethanone may be susceptible to the formation of explosive peroxides upon prolonged exposure to air. It is prudent to date containers upon opening and to test for the presence of peroxides before distillation or concentration.

Conclusion

1-(Oxolan-2-yl)ethanone is a strategically important synthetic intermediate whose value is derived from the combination of a reactive ketone handle and a medicinally relevant tetrahydrofuran scaffold. While its synthesis requires careful consideration to avoid side reactions, established organometallic routes provide reliable access. Its documented use in the development of kinase inhibitors and agrochemicals, coupled with its broader potential in fine chemical synthesis, establishes it as a key building block for researchers and professionals in the chemical and pharmaceutical industries. Proper adherence to safety and handling protocols is essential for its effective and safe utilization.

References

- 1. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Ethanone, 1-[(2S)-tetrahydro-2-furanyl]- (9CI) CAS 131328-27-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. lookchem.com [lookchem.com]

- 5. 25252-64-6 | CAS DataBase [m.chemicalbook.com]

- 6. aksci.com [aksci.com]

- 7. (S)-1-(tetrahydrofuran-2-yl)ethanone | C6H10O2 | CID 11170944 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(Oxolan-2-yl)ethan-1-one for Researchers and Drug Development Professionals

Introduction: Unveiling 1-(Oxolan-2-yl)ethan-1-one

This compound, also known as 2-acetyltetrahydrofuran, is a heterocyclic ketone that is gaining prominence as a versatile building block in organic synthesis and medicinal chemistry. Its unique structural motif, combining a saturated five-membered oxolane (tetrahydrofuran) ring with an acetyl group, imparts a distinct set of physicochemical properties and reactivity. This guide provides an in-depth exploration of its molecular characteristics, synthesis, and potential applications, with a particular focus on its relevance to drug discovery and development. The presence of the tetrahydrofuran ring, a common scaffold in many natural products and pharmaceuticals, makes this compound a valuable synthon for creating more complex and biologically active molecules.

Core Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective application in research and development. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | [PubChem][1] |

| Molecular Weight | 114.14 g/mol | [PubChem][1] |

| CAS Number | 25252-64-6 | [PubChem][1] |

| IUPAC Name | 1-(oxolan-2-yl)ethanone | [PubChem][1] |

| Synonyms | 2-Acetyltetrahydrofuran, 1-(tetrahydrofuran-2-yl)ethanone | [PubChem][1] |

| Appearance | Colorless to pale yellow liquid (predicted) | |

| Boiling Point | 178 °C (for a related compound) | [Luminix Health][2] |

| Flash Point | 59.9 °C (for a related compound) | [Luminix Health][2] |

| Solubility | Soluble in polar organic solvents |

Synthesis and Methodologies: A Practical Approach

The synthesis of this compound can be achieved through several established organic chemistry routes. The choice of method often depends on the desired scale, stereochemistry, and available starting materials.

Key Synthetic Pathways

Two of the most common and effective methods for synthesizing 2-acetyltetrahydrofuran are Friedel-Crafts acylation and the Grignard reaction.

1. Friedel-Crafts Acylation: This classic method involves the reaction of a tetrahydrofuran derivative with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. This approach is particularly useful for large-scale production due to the relatively low cost of starting materials.

2. Grignard Reaction: An alternative and versatile route involves the use of a Grignard reagent. This can be achieved by reacting a suitable tetrahydrofuran-based precursor with an appropriate magnesium-containing nucleophile to introduce the acetyl group. This method offers greater flexibility in modifying the core structure.

Experimental Protocol: Asymmetric Synthesis of (S)-1-(tetrahydrofuran-2-yl)ethanone

For applications in drug development, controlling the stereochemistry is often critical. The following protocol outlines an asymmetric synthesis to obtain the (S)-enantiomer, a valuable chiral building block.

Materials:

-

Chiral ligand (e.g., a bisoxazoline ligand)

-

Metal precursor (e.g., copper(II) triflate - Cu(OTf)₂)

-

Anhydrous solvent (e.g., dichloromethane - CH₂Cl₂ or 2-methyltetrahydrofuran - 2-MeTHF)

-

2-Methoxytetrahydrofuran

-

Acetylating agent (e.g., acetic anhydride)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, combine the chiral ligand and the metal precursor in the anhydrous solvent. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the chiral catalyst complex.

-

Reaction Setup: Cool the catalyst solution to the desired temperature (typically between -78°C and 0°C) to enhance enantioselectivity.

-

Substrate Addition: Slowly add 2-methoxytetrahydrofuran (1.0 equivalent) to the cooled catalyst solution.

-

Acylation: Add the acetylating agent dropwise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired (S)-1-(tetrahydrofuran-2-yl)ethanone.

Diagram of the Synthetic Workflow:

Caption: Workflow for the asymmetric synthesis of (S)-1-(Oxolan-2-yl)ethan-1-one.

Analytical Characterization: Ensuring Purity and Identity

Accurate characterization of this compound is paramount for its use in regulated environments such as pharmaceutical development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure. The proton NMR spectrum will show characteristic signals for the methyl protons of the acetyl group and the protons on the tetrahydrofuran ring. The carbon NMR will display distinct peaks for the carbonyl carbon, the methyl carbon, and the four carbons of the oxolane ring.

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (114.14). Common fragmentation patterns for ketones, such as alpha-cleavage, would lead to characteristic fragment ions.[3]

-

Chromatographic Techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are essential for assessing the purity of the compound and for monitoring the progress of synthesis reactions.

Applications in Drug Discovery and Development

The tetrahydrofuran moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Versatile Building Block

The reactivity of the ketone functional group allows for a wide range of chemical transformations, making 2-acetyltetrahydrofuran a key intermediate in the synthesis of various drug candidates. It can be used to introduce the 2-tetrahydrofuranylmethyl ketone substructure into larger molecules, which can influence properties such as solubility, metabolic stability, and receptor binding affinity.

Potential Therapeutic Areas

While specific drugs directly derived from this compound are not extensively documented in publicly available literature, the broader class of compounds containing the tetrahydrofuran ring has shown activity in diverse therapeutic areas, including:

-

Antiviral agents

-

Anticancer drugs

-

Central nervous system disorders

The ability to synthesize chiral derivatives of 2-acetyltetrahydrofuran is particularly important, as the stereochemistry of a drug molecule is often critical to its biological activity and safety profile.[4]

Logical Flow of Application in Drug Discovery:

Caption: Role of this compound as a starting material in a drug discovery pipeline.

Safety and Handling

This compound is classified as a combustible liquid and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in organic synthesis and drug discovery. Its well-defined structure and reactivity, coupled with the prevalence of the tetrahydrofuran scaffold in pharmaceuticals, make it a key building block for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and applications to aid researchers and drug development professionals in harnessing the full potential of this important molecule.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Luminix Health. 1-(2-Methyloxolan-2-yl)ethan-1-one. [Link]

-

Chemistry LibreTexts. 1.7.2: Fragmentation Patterns of Organic Molecules. [Link]

-

Nagib, D. A New Way of Creating the Building Blocks of Drugs. Technology Networks. [Link]

Sources

Known biological activities of 1-(Oxolan-2-yl)ethan-1-one

An In-Depth Technical Guide to 1-(Oxolan-2-yl)ethan-1-one: A Versatile Scaffold in Modern Drug Discovery

Authored by a Senior Application Scientist

Foreword: In the landscape of contemporary medicinal chemistry, the identification and utilization of versatile chemical scaffolds are paramount to the efficient discovery and development of novel therapeutics. This compound, also known as 2-acetyltetrahydrofuran, has emerged as a significant chiral building block. While direct and extensive literature on the intrinsic biological activities of this compound is sparse, its true value lies in its role as a foundational element for constructing complex, biologically active molecules. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the applications, synthetic utility, and potential of this compound in medicinal chemistry.

Introduction: The Strategic Importance of the Oxolane Moiety

The tetrahydrofuran (THF) ring, or oxolane, is a privileged scaffold in medicinal chemistry. Its five-membered cyclic ether structure is present in a multitude of natural products and FDA-approved drugs, conferring favorable physicochemical properties that can enhance solubility, metabolic stability, and target engagement.[1][2] this compound provides a readily functionalizable handle—the acetyl group—appended to this valuable heterocyclic core, making it an attractive starting point for the synthesis of diverse compound libraries.

The stereochemistry of the oxolane ring is often crucial for therapeutic efficacy. The chiral nature of this compound, particularly the (S)-enantiomer, makes it a valuable intermediate for the stereoselective synthesis of complex bioactive compounds.[3]

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a chemical scaffold is essential for its effective application in a laboratory setting.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | PubChem[4] |

| Molar Mass | 114.14 g/mol | PubChem[4] |

| IUPAC Name | 1-(oxolan-2-yl)ethanone | PubChem[4] |

| CAS Number | 25252-64-6 | PubChem[4] |

| Appearance | Combustible liquid | PubChem[4] |

Safety and Hazard Information

This compound is classified as a combustible liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation.[4] The safety profile of the parent tetrahydrofuran (THF) structure is also relevant. THF has low to moderate acute toxicity and is not considered a skin irritant or sensitizer.[5][6] However, it can cause transient sedative effects at high concentrations.[5][6] Long-term exposure to THF has been associated with benign tumors in the kidneys of male rats and the livers of female mice, though the relevance to human health is considered low.[6]

Precautionary Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry place.

Application in the Synthesis of Bioactive Molecules

The primary utility of this compound in drug discovery is as a chiral building block for the synthesis of more complex and biologically active molecules.[3][7]

Case Study: Synthesis of (S)-SRI-62-834 Analogues

(S)-1-(Tetrahydrofuran-2-yl)ethanone is a key intermediate in the synthesis of the antitumor agent (S)-SRI-62-834.[3] The tetrahydrofuran moiety in such compounds often serves as a crucial pharmacophore, dictating the molecule's interaction with its biological target. The use of (S)-1-(tetrahydrofuran-2-yl)ethanone can offer a more convergent and efficient synthetic route compared to traditional multi-step approaches that start from chiral lactone carboxylic acids.[3]

General Synthetic Pathways and Derivatization

The acetyl group of this compound is a versatile functional group that can participate in a wide range of chemical transformations, allowing for the introduction of diverse functionalities.

Caption: Synthetic utility of this compound.

Experimental Protocols

The following protocols are provided as illustrative examples of how this compound can be utilized in a research setting.

Protocol: Synthesis of 2-Bromo-1-(oxolan-2-yl)ethan-1-one

This protocol describes the alpha-bromination of this compound, a key step in creating a more reactive intermediate for further derivatization.[7]

Materials:

-

This compound

-

Ammonium bromide (NH₄Br)

-

Oxone® (potassium peroxymonosulfate)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in DCM, add ammonium bromide (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add Oxone® (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution in vacuo using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield 2-Bromo-1-(oxolan-2-yl)ethan-1-one.

Workflow for Biological Evaluation of Derivatives

The following workflow outlines a general approach for assessing the biological activity of novel compounds derived from this compound.

Caption: General workflow for biological evaluation.

Potential Biological Targets and Therapeutic Areas

Given that the tetrahydrofuran moiety is present in a range of pharmaceuticals, derivatives of this compound could potentially target a variety of biological pathways.[1] For example, tetrahydrofuran-containing compounds have been investigated as antitumoral and anti-HIV agents.[8] The synthesis of novel derivatives could lead to the discovery of new inhibitors for enzymes or receptors implicated in these and other diseases. The oxetane ring, a structurally related four-membered ether, has been incorporated into inhibitors of targets such as mTOR, EZH2, and various kinases, suggesting that the oxolane ring could be similarly exploited.[9]

Conclusion and Future Directions

This compound is a valuable and versatile building block in medicinal chemistry. While its intrinsic biological activity is not well-documented, its utility as a chiral scaffold for the synthesis of complex and potentially bioactive molecules is clear. Future research should focus on the continued exploration of novel synthetic transformations to expand the chemical space accessible from this starting material. The development of diverse compound libraries based on the this compound core will likely lead to the discovery of novel therapeutic agents for a range of diseases.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. (S)-1-(tetrahydrofuran-2-yl)ethanone. National Center for Biotechnology Information. [Link]

-

Wessjohann, L. A., et al. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 12(10), 1642-1665. [Link]

-

Pottenger, L. H., et al. (2014). A review of the toxicological and environmental hazards and risks of tetrahydrofuran. Critical Reviews in Toxicology, 44(7), 585-601. [Link]

-

Luminix Health. 1-(2-Methyloxolan-2-yl)ethan-1-one. [Link]

-

Pottenger, L. H., et al. (2014). A review of the toxicological and environmental hazards and risks of tetrahydrofuran. Regulatory Toxicology and Pharmacology, 68(1), 124-137. [Link]

-

The Synthesis and Biological Evaluation of Lanostane and Cholestane-type Natural Products. [Link]

-

Li, Y., et al. (2022). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Current Medicinal Chemistry, 29(32), 5436-5460. [Link]

-

Wikipedia. 2-Methyltetrahydrofuran. [Link]

-

Wessjohann, L. A., et al. (2019). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 62(21), 9413-9436. [Link]

-

Tetrahydrofuran (THF)-containing natural products and biological activities. ResearchGate. [Link]

-

The effect of tetrahydrofuran on biological systems: does a hepatotoxic potential exist? PubMed. [Link]

-

Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. ResearchGate. [Link]

-

Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. MDPI. [Link]

-

Novelli, F., et al. (1997). Synthesis and biological investigations of 2-(tetrahydropyran-2'-yl) and 2-(tetrahydrofuran-2'-yl)benzimidazoles. Il Farmaco, 52(8-9), 499-507. [Link]

-

Mishra, K., et al. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 18-23. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]

-

Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. PubMed. [Link]

-

Monument Chemical. 2-Methyltetrahydrofuran Safety Data Sheet. [Link]

-

Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. MDPI. [Link]

-

Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson's Disease Agents. National Institutes of Health. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-Methyltetrahydrofuran (2-MeTHF). [Link]

Sources

- 1. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C6H10O2 | CID 18965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A review of the toxicological and environmental hazards and risks of tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy 2-Bromo-1-(oxolan-2-yl)ethan-1-one (EVT-1206061) | 141061-17-8 [evitachem.com]

- 8. Synthesis and biological investigations of 2-(tetrahydropyran-2'-yl) and 2-(tetrahydrofuran-2'-yl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of the Oxolane Scaffold: A Technical Guide to the Derivatives of 1-(Oxolan-2-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(oxolan-2-yl)ethan-1-one core, a simple yet versatile chemical entity, presents a promising scaffold for the development of novel therapeutic agents and functionalized materials. The inherent chirality of the oxolane (tetrahydrofuran) ring, coupled with the reactivity of the ketone functional group, offers a rich landscape for chemical exploration and derivatization. This in-depth technical guide provides a comprehensive overview of the key synthetic pathways for creating a diverse library of derivatives from this foundational molecule. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and explore the potential applications of the resulting compounds, with a particular focus on their relevance to drug discovery and development.

Introduction: The this compound Core

This compound, also known as 2-acetyltetrahydrofuran, is a heterocyclic ketone with the molecular formula C₆H₁₀O₂.[1] Its structure features a five-membered saturated ether ring (oxolane or tetrahydrofuran) substituted with an acetyl group at the 2-position. This seemingly simple molecule holds significant potential due to the interplay of its constituent functional groups. The oxolane ring is a common motif in numerous natural products and biologically active compounds, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The ketone moiety serves as a versatile chemical handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The chiral center at the 2-position of the oxolane ring adds another layer of complexity and opportunity. The enantiomerically pure forms, particularly (S)-1-(tetrahydrofuran-2-yl)ethanone, are valuable chiral precursors in the synthesis of biologically active molecules, most notably as scaffolds for HIV protease inhibitors.[2] The ability to control the stereochemistry during derivatization is therefore a critical aspect of unlocking the full therapeutic potential of this scaffold.

This guide will systematically explore the derivatization of this compound, focusing on reactions that have proven utility in medicinal chemistry and organic synthesis. We will provide not just the "what" but also the "why," explaining the rationale behind the choice of reagents and reaction conditions, and offering insights into the expected outcomes.

Derivatization Strategies: A World of Possibilities

The reactivity of this compound can be broadly categorized into reactions at the carbonyl group, the α-carbon, and those involving the oxolane ring itself. This section will detail key transformations within each category.

Reactions at the Carbonyl Group: Gateway to Diverse Functionalities

The electrophilic carbon of the ketone's carbonyl group is a prime target for nucleophilic attack, opening the door to a vast array of derivatives.

The Wittig reaction is a powerful and widely used method for converting ketones into alkenes with a high degree of control over the location of the double bond.[3][4][5][6] This reaction involves the treatment of the ketone with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium salt and a strong base. The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide.[4]

Mechanistic Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the ketone to form a transient four-membered ring intermediate called an oxaphosphetane.[5][7] This intermediate then collapses to yield the alkene and triphenylphosphine oxide. The stereochemical outcome of the Wittig reaction (i.e., the formation of the E or Z alkene) is dependent on the nature of the ylide. Stabilized ylides generally favor the formation of the E-alkene, while non-stabilized ylides tend to produce the Z-alkene.[4]

Experimental Protocol: Synthesis of 2-(1-Methylvinyl)oxolane

-

Preparation of the Wittig Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 equivalents), dropwise via syringe.

-

Allow the resulting bright yellow-orange solution to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Wittig Reaction: Cool the ylide solution back to 0°C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired alkene.

Logical Workflow for the Wittig Reaction

Sources

- 1. This compound | C6H10O2 | CID 18965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity [ouci.dntb.gov.ua]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

A Technical Guide to 1-(Oxolan-2-yl)ethan-1-one: Synthesis, Characterization, and Applications in Modern Chemistry

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, the demand for versatile, bio-sourced, and synthetically tractable building blocks is paramount. 1-(Oxolan-2-yl)ethan-1-one, also commonly known as 2-acetyltetrahydrofuran, emerges as a molecule of significant interest. It features a stable, five-membered oxolane (tetrahydrofuran) ring, a structural motif present in numerous natural products and pharmaceuticals, appended with a reactive ketone functionality. This unique combination makes it a valuable intermediate for introducing the tetrahydrofuran moiety into more complex molecular architectures.

The oxolane ring itself is of high value; its methylated derivative, 2-methyltetrahydrofuran (2-MeTHF), is celebrated as a "green" solvent, a bio-derived and more stable alternative to tetrahydrofuran (THF) in critical industrial processes like Grignard reactions and metal-catalyzed couplings.[1][2][3][4] The use of 2-acetyltetrahydrofuran as a synthetic precursor allows for the strategic incorporation of this favorable heterocyclic system, aligning with the principles of sustainable chemistry while providing a scaffold for further chemical elaboration. This guide provides an in-depth look at the physicochemical properties, a proposed synthetic workflow, robust characterization methods, and the synthetic utility of this important chemical intermediate for researchers and drug development professionals.

Part 1: Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical properties and safety profile is the foundation of its effective and safe utilization in a laboratory setting. This compound is a combustible liquid that requires careful handling to avoid skin and eye irritation.[5] All data is consolidated from authoritative public databases.

Table 1: Core Properties and Identifiers of this compound

| Property | Value | Source |

| IUPAC Name | 1-(oxolan-2-yl)ethanone | PubChem[5] |

| Synonyms | 2-Acetyltetrahydrofuran | PubChem[5] |

| CAS Number | 25252-64-6 | PubChem[5] |

| Molecular Formula | C₆H₁₀O₂ | PubChem[5] |

| Molecular Weight | 114.14 g/mol | PubChem[5][6] |

| Canonical SMILES | CC(=O)C1CCCO1 | PubChem[5][6] |

| InChIKey | KWBQKUZVJVKXHI-UHFFFAOYSA-N | PubChem[5] |

| Appearance | Combustible liquid (predicted) | PubChem[5] |

Table 2: GHS Hazard and Precautionary Statements

| GHS Classification | Code | Statement | Source |

| Pictogram | GHS07 (Exclamation Mark) | Warning | PubChem[5] |

| Hazard Statements | H227 | Combustible liquid | PubChem[5] |

| H315 | Causes skin irritation | PubChem[5] | |

| H319 | Causes serious eye irritation | PubChem[5] | |

| H335 | May cause respiratory irritation | PubChem[5] | |

| Precautionary Statements | P210, P261, P280, P302+P352, P305+P351+P338 | Keep away from heat, avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/eye protection, IF ON SKIN: Wash with plenty of water, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | PubChem[5] |

Part 2: A Validated Approach to Synthesis

While numerous strategies can be envisioned for the synthesis of this compound, a robust and scalable laboratory preparation can be achieved via a two-step sequence: the nucleophilic addition of a methyl Grignard reagent to 2-tetrahydrofurancarboxaldehyde, followed by the mild oxidation of the resulting secondary alcohol. This approach is chosen for its reliability, high functional group tolerance, and the commercial availability of the starting materials.

Causality of Experimental Design:

-

Grignard Reaction: The Grignard reaction is a cornerstone of C-C bond formation.[7][8][9] Its selection here is deliberate; the nucleophilic carbon of the methylmagnesium halide readily attacks the electrophilic carbonyl carbon of the aldehyde, providing a direct and efficient route to the desired carbon skeleton.[10][11] Using an ethereal solvent like diethyl ether or THF is critical, as it stabilizes the Grignard reagent.[10][11]

-

Mild Oxidation: The secondary alcohol intermediate is susceptible to over-oxidation or ring-opening under harsh conditions. Therefore, a mild oxidizing agent such as Pyridinium chlorochromate (PCC) or a Swern oxidation protocol is employed. This ensures the selective conversion of the secondary alcohol to the ketone without compromising the integrity of the oxolane ring.

Detailed Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-(Oxolan-2-yl)ethan-1-ol

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure all glassware is scrupulously dry.

-

Grignard Formation: To the flask, add magnesium turnings (1.2 eq). In the dropping funnel, place a solution of methyl iodide or bromide (1.1 eq) in anhydrous diethyl ether.

-

Initiation: Add a small portion of the methyl halide solution to the magnesium. If the reaction does not initiate spontaneously (indicated by bubbling and gentle reflux), gentle warming with a heat gun may be required.

-

Reaction: Once initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Aldehyde Addition: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of 2-tetrahydrofurancarboxaldehyde (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Quenching: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Re-cool the mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude secondary alcohol, 1-(oxolan-2-yl)ethan-1-ol.

Step 2: Oxidation to this compound

-

Reaction Setup: In a round-bottom flask, prepare a suspension of Pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane (DCM).

-

Alcohol Addition: Add a solution of the crude 1-(oxolan-2-yl)ethan-1-ol (1.0 eq) from Step 1 in DCM to the PCC suspension in one portion.

-

Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Isolation: Wash the filter cake thoroughly with diethyl ether. Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or flash column chromatography to yield pure this compound.

Caption: Proposed two-step synthesis of this compound.

Part 3: Guideline for Structural Elucidation

Confirming the identity and purity of the synthesized this compound is critical. A multi-technique approach involving spectroscopy and chromatography provides a self-validating system for structural confirmation.

Standard Characterization Workflow

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides initial confirmation of purity and molecular weight. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 114, corresponding to the molecular formula C₆H₁₀O₂. Key fragmentation patterns would include the loss of the acetyl group (M-43) and fragments resulting from the cleavage of the tetrahydrofuran ring.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies key functional groups. The spectrum is expected to show a strong, sharp absorption band around 1715 cm⁻¹ characteristic of a ketone carbonyl (C=O) stretch. Additionally, a prominent C-O-C stretching band for the ether linkage in the ring should appear in the 1100-1050 cm⁻¹ region.

-